molecular formula C13H15BrO3 B1468766 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzaldehyde CAS No. 1409894-40-1

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzaldehyde

Cat. No. B1468766
M. Wt: 299.16 g/mol
InChI Key: NSRKAOJCNLXDJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methoxybenzaldehyde” can be represented by the InChI code: InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methoxybenzaldehyde” include a molecular weight of 215.05 . It has a melting point of 49°C to 53°C and a boiling point of 108°C to 110°C (1mmHg) . It is air sensitive .

Scientific Research Applications

Synthetic Pathways and Catalysis

One of the primary applications of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzaldehyde is in synthetic chemistry, where it serves as a valuable precursor in the Prins cyclization process. This method is instrumental in synthesizing compounds with a tetrahydropyran moiety, which are significant due to their presence in biologically active compounds exhibiting analgesic, anti-inflammatory, or cytotoxic activity. Research has shown that the synthesis of these compounds can be efficiently realized through Prins cyclization, employing various catalysts to achieve high selectivity and conversion rates towards products with the desired tetrahydropyran structure (Štekrová et al., 2015).

Protecting Groups in Organic Synthesis

Furthermore, the compound finds its application in the realm of organic synthesis, specifically as a protecting group for sensitive functional groups. It has been shown to function as a masked acetonyl bromide, showcasing its utility in synthetic routes that require the temporary protection of functional groups to enable selective reactions elsewhere on the molecule. This approach is crucial in complex molecule synthesis where selectivity and functional group integrity are paramount (Horning et al., 1970).

Safety And Hazards

“3-Bromo-4-methoxybenzaldehyde” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-bromo-4-(oxan-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7-8,10H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKAOJCNLXDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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